molecular formula C22H18O4 B14758731 3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one

3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one

Cat. No.: B14758731
M. Wt: 346.4 g/mol
InChI Key: JVWIHSGZUWAJAW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring fused with a naphthalene moiety and substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one is unique due to its fused furan and naphthalene structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one

InChI

InChI=1S/C22H18O4/c1-24-19-10-9-16(12-20(19)25-2)18-13-26-22(23)21(18)17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3

InChI Key

JVWIHSGZUWAJAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)OC2)C3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

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